2-(2-Butoxyethoxy)ethyl bromoacetate
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Overview
Description
2-(2-Butoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C10H19BrO4. It is a bromoacetate ester derivative, characterized by the presence of a bromoacetate group attached to a 2-(2-butoxyethoxy)ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl bromoacetate typically involves the esterification of 2-(2-butoxyethoxy)ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alcohol.
Esterification and Transesterification: The ester group can undergo esterification and transesterification reactions with different alcohols and acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and bromoacetic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide
Solvents: Benzene, ethanol, water
Major Products Formed
Nucleophilic Substitution: Formation of substituted bromoacetates
Esterification: Formation of different esters
Hydrolysis: Formation of 2-(2-butoxyethoxy)ethanol and bromoacetic acid
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and bromoacetate derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to introduce functional groups into molecules and to modify the structure of target compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of the 2-(2-butoxyethoxy)ethyl chain.
Methyl bromoacetate: Contains a methyl group instead of the 2-(2-butoxyethoxy)ethyl chain.
2-(2-Butoxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of the bromoacetate group.
Uniqueness
2-(2-Butoxyethoxy)ethyl bromoacetate is unique due to its specific combination of the bromoacetate group and the 2-(2-butoxyethoxy)ethyl chain. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
56521-78-9 |
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Molecular Formula |
C10H19BrO4 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C10H19BrO4/c1-2-3-4-13-5-6-14-7-8-15-10(12)9-11/h2-9H2,1H3 |
InChI Key |
OXTQDZUEVDLDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CBr |
Origin of Product |
United States |
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